3-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-CHLORO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound is known for its potential as a glycine transporter 1 (GlyT1) inhibitor, which makes it a promising candidate for the treatment of neurological disorders such as schizophrenia .
Preparation Methods
The synthesis of 3-CHLORO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves multiple steps. The starting materials typically include heteroaromatic rings and various reagents to introduce the desired functional groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Scientific Research Applications
3-CHLORO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on glycine transporters and its potential therapeutic applications.
Medicine: It is being researched as a potential treatment for neurological disorders such as schizophrenia.
Industry: The compound’s unique chemical properties make it useful in various industrial applications.
Mechanism of Action
The compound exerts its effects by inhibiting the glycine transporter 1 (GlyT1). This inhibition increases the levels of glycine in the synaptic cleft, which in turn enhances the activation of NMDA receptors. This mechanism is particularly relevant in the context of neurological disorders, where NMDA receptor function is often impaired .
Comparison with Similar Compounds
Compared to other GlyT1 inhibitors, 3-CHLORO-N~2~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~2~-METHYL-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its high potency and favorable pharmacokinetic properties. Similar compounds include:
SSR504734: Another GlyT1 inhibitor with a different chemical structure.
Org 25935: A GlyT1 inhibitor that has been studied for its potential therapeutic effects.
Properties
Molecular Formula |
C19H16ClF3N6OS |
---|---|
Molecular Weight |
468.9 g/mol |
IUPAC Name |
3-chloro-N-[(1-ethylpyrazol-3-yl)methyl]-N-methyl-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H16ClF3N6OS/c1-3-28-7-6-11(25-28)10-27(2)18(30)16-15(20)17-24-12(13-5-4-8-31-13)9-14(19(21,22)23)29(17)26-16/h4-9H,3,10H2,1-2H3 |
InChI Key |
VAMYTGBXPLEWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CN(C)C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F |
Origin of Product |
United States |
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